顺铂

描述

Synthesis Analysis

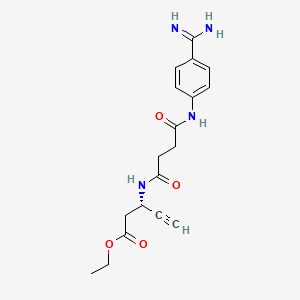

Syntheses of cisplatin start from potassium tetrachloroplatinate. Several procedures are available. One obstacle is the facile formation of Magnus’s green salt (MGS), which has the same empirical formula as cisplatin. The traditional way to avoid MGS involves the conversion of K2PtCl4 to K2PtI4 .Molecular Structure Analysis

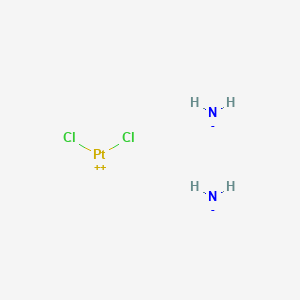

Cisplatin is a tiny molecule, composed of a platinum ion surrounded by four ligands arranged in a square. If you choose two amines and two chlorides as ligands, there are two ways to arrange them around the platinum ion .Chemical Reactions Analysis

Cisplatin inhibits DNA synthesis by the formation of DNA cross-links; denatures the double helix; covalently binds to DNA bases and disrupts DNA function .Physical And Chemical Properties Analysis

The physical and chemical stability of cisplatin is summarised in Table 1. Both 0.1 mg/ml. and 0.4 mg/ml. infusions, with or without the added electrolyte supplements, were chemically stable over 28 days at 250C, with the cisplatin concentration remaining within acceptance limits of 95—105% of the initial concentration .科学研究应用

- With the increasing availability of new cytotoxic agents, investigators have tried a wide range of cisplatin-based combination chemotherapy regimens in clinical trials of OSCC, such as cisplatin plus 5-fluorouracil (PF) combination, cisplatin plus paclitaxel (PP) combination, and docetaxel, cisplatin plus 5-FU (TPF) combination .

- Cisplatin resistance is a major challenge in clinical cancer therapy. Research is being conducted to unravel the intricate mechanisms underpinning cisplatin resistance and to uncover novel strategies to overcome this barrier .

- Platinum complexes, including cisplatin, are clinically used as adjuvant therapy of cancers aiming to induce tumor cell death .

- Researchers are using the knowledge gained from cisplatin research to look for cisplatin analogs that will form even better drug–DNA–protein complexes .

- Platinum-based anticancer drugs, including cisplatin, carboplatin, oxaliplatin, nedaplatin, and lobaplatin, are heavily applied in chemotherapy regimens .

Combination Chemotherapy Regimens

Overcoming Cisplatin Resistance

Adjuvant Therapy

Research for Better Drug-DNA-Protein Complexes

Platinum-Based Anticancer Drugs

Reducing Cisplatin Toxicity with Nimodipine

安全和危害

Cisplatin can affect your nervous system, increase your risk of bleeding or infection, or harm your kidneys. Call your doctor if you have a fever, mouth sores, cough, sore throat, unusual bleeding or bruising, hearing problems, numbness or tingling in your hands or feet, little or no urinating, swelling or rapid weight gain, or shortness of breath .

未来方向

属性

IUPAC Name |

azanide;dichloroplatinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLATGHUWYMOKM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].Cl[Pt+2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Azanide; dichloroplatinum(2+) | |

CAS RN |

15663-27-1 | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。